molecular formula C19H22N2O4S B2984903 (E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide CAS No. 433946-15-7

(E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2984903
CAS No.: 433946-15-7
M. Wt: 374.46
InChI Key: VGEOWWRODRNTER-FMIVXFBMSA-N
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Description

(E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide is an acrylamide derivative featuring a furan-2-yl group at the β-position and a 4-(azepan-1-ylsulfonyl)phenyl substituent at the amide nitrogen. Its molecular formula is C₂₀H₂₃N₃O₄S, with a molecular weight of 401.48 g/mol. The azepane (7-membered saturated heterocyclic ring) attached to the sulfonamide group distinguishes it from simpler sulfamoylphenyl analogs.

The compound’s synthetic pathway likely involves:

Sulfonylation of 4-aminophenyl derivatives with azepane-1-sulfonyl chloride.

Subsequent coupling with (E)-3-(furan-2-yl)acrylic acid via carbodiimide-mediated amidation, as described for related acrylamides in .

Properties

IUPAC Name

(E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c22-19(12-9-17-6-5-15-25-17)20-16-7-10-18(11-8-16)26(23,24)21-13-3-1-2-4-14-21/h5-12,15H,1-4,13-14H2,(H,20,22)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEOWWRODRNTER-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chlorides in the presence of a base like triethylamine to form the azepan-1-ylsulfonyl group.

    Coupling with Phenyl Ring: The sulfonylated azepane is coupled with a phenyl ring through nucleophilic substitution or other coupling reactions.

    Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide moiety by reacting the intermediate with furan-2-carboxaldehyde under basic conditions to form the (E)-configuration of the acrylamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in (E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced amine derivatives of the acrylamide moiety.

    Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group and the furan ring are likely involved in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features
Compound Name Structural Features Biological Activity IC₅₀/EC₅₀ Key Differences
(E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide Azepane-sulfonamide, furan-2-yl acrylamide Not explicitly reported (presumed antiviral) N/A Unique azepane substituent
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide () Sulfamoylphenyl, furan-2-yl acrylamide SARS-CoV helicase inhibitor 2.09 µM (ATP hydrolysis), 13.2 µM (DNA unwinding) Lacks azepane; simpler sulfonamide
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] () Methyl-p-tolyl, furan-2-yl acrylamide α7 nAChR modulator (reduces antinociception) EC₅₀ = 1.7 µM (α7 potentiation) Aryl group instead of sulfonamide
(2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-furyl)acrylamide () Pyrimidine-sulfamoylphenyl, furan-2-yl acrylamide Not explicitly reported N/A Pyrimidine substituent enhances π-π stacking potential
SSYA10-001 () 1,2,4-Triazole derivative SARS-CoV-2 helicase inhibitor ~0.82–8.95 µM (varies by assay) Different scaffold (non-acrylamide)

Pharmacological and Functional Comparisons

  • Antiviral Activity: The sulfamoylphenyl acrylamide scaffold is well-documented as a SARS-CoV helicase inhibitor. The reference compound (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide inhibits ATP hydrolysis (IC₅₀ = 2.09 µM) and DNA unwinding (IC₅₀ = 13.2 µM) with low cytotoxicity (40 µM) . Pyrimidine-substituted analogs () could offer enhanced solubility or target affinity via aromatic interactions .
  • Neurological Activity: DM490, a structural analog with a methyl-p-tolyl group, modulates α7 nicotinic acetylcholine receptors (α7 nAChRs), reducing antinociception in mice. This highlights how substituent changes shift activity from antiviral to neurological targets .
  • Metabolic Stability: Azepane’s susceptibility to oxidative metabolism may reduce half-life compared to adamantane-derived inhibitors (e.g., bananins) .

Biological Activity

(E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H21N3O4S2
  • Molar Mass : 407.51 g/mol
  • CAS Number : 642957-52-6

The compound features an azepane ring and a furan moiety, which are significant for its biological interactions.

Research indicates that this compound acts as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). This mechanism is crucial for its analgesic properties, particularly in the context of neuropathic pain management. The modulation of nAChRs affects both sensory and affective components of pain, highlighting its dual action in pain relief.

Analgesic Effects

A study demonstrated that this compound significantly reduces nociceptive behaviors in animal models. Specifically, it was shown to:

  • Decrease formalin-induced paw licking behavior.
  • Alleviate mechanical allodynia in chronic constriction injury models.

These effects were dose-dependent and did not result in motor impairments, indicating a favorable safety profile for potential therapeutic use .

Anxiolytic and Antidepressant Effects

In addition to its analgesic properties, this compound exhibits anxiolytic and antidepressant-like activities. This was evidenced by:

  • Increased swimming time in the forced swimming test.
  • Reduced marble burying behavior in anxiety models.

These findings suggest that the compound may mitigate chronic pain-induced depressive behaviors, offering a comprehensive approach to treating comorbid conditions associated with chronic pain .

Case Studies

Several studies have explored the efficacy of this compound:

  • Chronic Pain Models :
    • In a formalin test, administration resulted in significant reductions in pain-related behaviors compared to control groups.
    • The compound's effects were reversed by methyllycaconitine, confirming its action through α7-nAChR pathways .
  • Behavioral Assessments :
    • In behavioral tests assessing anxiety and depression, the compound demonstrated significant improvements in both sensory and affective domains of pain response, indicating its potential as a multi-target therapeutic agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnalgesic ActivityAnxiolytic ActivityMechanism
This compoundHighModerateα7-nAChR PAM
PAM-4HighModerateα7-nAChR PAM
Other Analgesics (e.g., NSAIDs)VariableLowCOX inhibition

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